Regioisomeric Purity Advantage Over Positional Isomer 1,2-Difluoro-3-iodo-4-methoxybenzene
The target compound 1,2-Difluoro-4-iodo-3-methoxybenzene (CAS 2091145-96-7) offers a distinct regioisomeric configuration compared to its close analog 1,2-Difluoro-3-iodo-4-methoxybenzene (CAS 936498-08-7). The difference in substitution pattern—specifically the position of the iodine atom relative to the methoxy and fluorine groups—is critical for directing cross-coupling reactions. While both isomers have the same molecular weight (270.01 g/mol) and formula (C7H5F2IO) , the target compound places the iodine at the para position to the 1,2-difluoro motif, whereas the analog positions it at the ortho/para to different substituents. This structural distinction ensures that the target compound provides a defined vector for bond formation in the synthesis of complex molecules, avoiding the ambiguity and potential for regioisomeric mixtures that can arise when using the positional isomer.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Iodine at position 4; methoxy at position 3; fluorines at positions 1,2 (CAS 2091145-96-7) |
| Comparator Or Baseline | 1,2-Difluoro-3-iodo-4-methoxybenzene (CAS 936498-08-7): Iodine at position 3; methoxy at position 4; fluorines at positions 1,2 |
| Quantified Difference | Regioisomeric substitution pattern results in different reactive site geometry |
| Conditions | Structural analysis via IUPAC nomenclature and CAS registry |
Why This Matters
This matters because the regioisomeric purity of the starting material directly dictates the connectivity and three-dimensional arrangement of the final product, which is paramount in drug discovery and materials science where specific isomerism is non-negotiable.
